3-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid
Description
This compound is a pentacyclic heterocyclic molecule featuring a complex fused-ring system with two sulfur atoms (3,7-dithia), two nitrogen atoms (5,14-diaza), and three ketone groups (6,13,15-trioxo). The pyridin-3-yl substituent at position 9 and the propanoic acid group at position 14 contribute to its polar and bioactive properties. Key molecular details include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉N₃O₅S₂ |
| Molecular Weight | 457.5227 g/mol |
| CAS Number | 1177873-69-6 |
| Structural Features | Pentacyclic core, dithia-diaza backbone, propanoic acid moiety |
The compound’s synthesis likely involves hetero-Diels-Alder reactions, as seen in structurally related pentacyclic systems (e.g., ).
Properties
IUPAC Name |
3-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c25-11(26)3-5-24-19(27)14-9-6-10(15(14)20(24)28)16-13(9)12(8-2-1-4-22-7-8)17-18(30-16)23-21(29)31-17/h1-2,4,7,9-10,12-16H,3,5-6H2,(H,23,29)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKYUIWOLDXTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CCC(=O)O)SC5=C(C3C6=CN=CC=C6)SC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of each ring system and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring systems through cyclization reactions.
Functional Group Transformations: Introduction of oxo groups and other functional groups through oxidation or reduction reactions.
Coupling Reactions: Formation of the pyridine ring and its attachment to the core structure through coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Techniques such as chromatography to purify the final product.
Scalability: Adjustments to reaction conditions to allow for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxo groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The potential applications of this compound in medicinal chemistry are significant due to its structural features that may allow for interactions with biological macromolecules such as proteins and nucleic acids:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of nitrogen and sulfur atoms may enhance the compound's ability to interact with microbial targets.
Drug Design
The unique structural characteristics enable the exploration of this compound in drug design:
- Quantitative Structure–Activity Relationship (QSAR) studies can provide insights into how structural variations impact biological activity.
- The compound's ability to bind to specific therapeutic targets can be investigated through docking studies and binding affinity assays.
Materials Science
In materials science, the compound's unique chemical properties may lead to innovative applications:
- Polymer Chemistry : Its functional groups can be utilized to create new polymers with enhanced properties.
- Nanotechnology : The complex structure may allow for the development of nanoscale materials with specific functionalities.
Case Study 1: Anticancer Activity
Research conducted on structurally similar compounds has demonstrated promising anticancer activity against various cell lines, including breast and lung cancer cells. These studies highlight the importance of further investigating the specific mechanisms through which 3-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid exerts its effects.
Case Study 2: Antimicrobial Properties
A study examining compounds with similar frameworks indicated potential antimicrobial activity against Gram-positive and Gram-negative bacteria. The results suggest that further exploration of this compound could lead to novel antimicrobial agents.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Affecting Cellular Pathways: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomer: 2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[...]propanoic Acid
This positional isomer shares the same molecular formula (C₂₁H₁₉N₃O₅S₂) and weight (457.5227) but differs in the substitution site of the propanoic acid group (position 2 vs. 3). Such isomerism can influence pharmacokinetics, solubility, and target binding.
Anticancer Pentacyclic Derivatives ()
A series of 3,7-dithia-5,14-diazapentacyclo derivatives, synthesized via hetero-Diels-Alder reactions, demonstrated potent anticancer activity. Key analogs include:
| Compound | GI₅₀ (Log Values) | Selectivity |
|---|---|---|
| 5c | −6.40 (CCRF-CEM) | Leukemia cell lines |
| 5d | −6.06 (SR) | High selectivity for leukemia |
However, the propanoic acid group may enhance solubility compared to non-carboxylic analogs, improving bioavailability .
Tetracyclic Analog: 9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one ()
This tetracyclic compound lacks the fifth ring and replaces the propanoic acid with an acetic acid derivative. Key differences include:
| Feature | Target Compound | Tetracyclic Analog |
|---|---|---|
| Ring System | Pentacyclic | Tetracyclic |
| Acid Group | Propanoic acid | Acetic acid amide/ester |
| Bioactivity | Potential anticancer (inferred) | Unknown (synthesis focus) |
The reduced ring complexity in the tetracyclic analog may lower metabolic stability, while the acetic acid group could limit cellular uptake compared to propanoic acid’s longer alkyl chain .
Porphyrin-like Pentacyclic System ()
The compound 3-[9,14,19-tris(2-carboxyethyl)-5,10,15,20-tetramethyl-21,22,23,24-tetraazapentacyclo[...]tetracosa...]propanoic acid features a porphyrin-inspired framework with four propanoic acid groups. Comparatively:
| Feature | Target Compound | Porphyrin-like Compound |
|---|---|---|
| Core Structure | Dithia-diaza pentacyclic | Tetraaza porphyrin-like pentacyclic |
| Acid Groups | One propanoic acid | Four propanoic acids |
| Potential Use | Anticancer | Chelation/imaging agents |
The porphyrin-like compound’s multiple carboxylic groups enhance metal-chelation capacity, making it suitable for diagnostic imaging, whereas the target compound’s single acid group may prioritize target specificity over broad reactivity .
Biological Activity
3-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid is a complex organic compound characterized by its unique pentacyclic structure and multiple functional groups, including a pyridine ring and sulfur and nitrogen atoms. This structural complexity suggests significant potential for various biological activities.
The molecular formula of the compound is with a molecular weight of approximately 457.52 g/mol . The presence of trioxo and propanoic acid functionalities indicates possible interactions with biological systems.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing pyridine and sulfur have been noted for their effectiveness against various bacterial strains . Specific investigations into the biological activity of this compound are still required to establish its efficacy against pathogens.
Antioxidant Properties
Compounds with trioxo groups often demonstrate antioxidant activity. The ability to scavenge free radicals can be attributed to the electron-rich nature of these functional groups . Future studies should focus on quantifying the antioxidant capacity of this compound using assays such as DPPH or ABTS.
Cytotoxicity and Cancer Research
Initial evaluations indicate that structurally similar compounds may possess cytotoxic effects on cancer cell lines. For example, certain pyridine derivatives have shown promise in inhibiting tumor growth in vitro . Investigating the cytotoxic potential of this compound against various cancer cell lines could reveal its therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes selected compounds with similar structures and their reported activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Pyridinylbenzimidazole | Contains pyridine and benzimidazole rings | Antimicrobial activity |
| 3-Thiophenecarboxylic acid | Features sulfur and carboxylic acid | Anti-inflammatory properties |
| 6-Methylpyridine | Simple pyridine derivative | Solvent properties |
Case Study 1: Antimicrobial Evaluation
A study conducted on pyridine-based compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitrogen and sulfur content significantly enhanced antimicrobial activity .
Case Study 2: Antioxidant Assessment
In a comparative analysis of various trioxo compounds, it was found that those with higher electron density exhibited superior antioxidant capabilities. This suggests that the electron-rich nature of the trioxo group in our compound may confer similar benefits .
Future Research Directions
Further empirical studies are essential to elucidate the specific biological activities associated with this compound:
- In vitro Studies : Conducting cytotoxicity assays on various cancer cell lines.
- Mechanistic Studies : Exploring the interaction of this compound with biological macromolecules such as proteins and nucleic acids.
- Optimization : Investigating synthetic modifications to enhance biological activity while maintaining structural integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
